

# Venglustat vs. Agalsidase Alfa/Beta: A Comparative Analysis of Efficacy in Fabry Disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Venglustat |           |
| Cat. No.:            | B608041    | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the substrate reduction therapy, **Venglustat**, and the enzyme replacement therapies, agalsidase alfa and agalsidase beta, for the treatment of Fabry disease. This analysis is based on available clinical trial data and focuses on key efficacy endpoints, experimental methodologies, and mechanisms of action.

Fabry disease, a rare X-linked lysosomal storage disorder, arises from a deficiency of the enzyme  $\alpha$ -galactosidase A ( $\alpha$ -Gal A), leading to the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues. This accumulation drives the multisystemic pathology of the disease, including renal failure, cardiomyopathy, and cerebrovascular events. Current therapeutic strategies primarily involve either replacing the deficient enzyme with recombinant human  $\alpha$ -Gal A (agalsidase alfa and agalsidase beta) or reducing the production of the accumulating substrate (**Venglustat**).

# Mechanism of Action: A Tale of Two Strategies

Agalsidase alfa and agalsidase beta are enzyme replacement therapies (ERTs) designed to provide a functional version of the  $\alpha$ -Gal A enzyme.[1][2][3] Administered intravenously, these recombinant enzymes are taken up by cells and are intended to catabolize the accumulated Gb3, thereby mitigating the downstream cellular damage.[2]



In contrast, **Venglustat** is an orally administered small molecule that functions as a substrate reduction therapy (SRT).[4][5] It inhibits glucosylceramide synthase, a key enzyme in the synthesis pathway of most glycosphingolipids, including Gb3.[4][6] By blocking this initial step, **Venglustat** aims to reduce the overall production of Gb3, thus preventing its accumulation.[4]



Click to download full resolution via product page

Fig. 1: Mechanism of Action of Venglustat and Agalsidase alfa/beta

# **Efficacy Data: A Quantitative Comparison**

The following tables summarize the quantitative efficacy data from key clinical trials for **Venglustat**, agalsidase alfa, and agalsidase beta. It is important to note that direct head-to-





head clinical trial data for **Venglustat** versus ERTs is not yet fully available, as the comparative CARAT trial is ongoing.[7][8] The data presented here are from separate clinical programs.

## **Biomarker Reduction**



| Treatment                  | Study                                                  | Patient<br>Population                                                  | Duration                                           | Key<br>Biomarker<br>Endpoint                                                                                                            | Result                                                                      |
|----------------------------|--------------------------------------------------------|------------------------------------------------------------------------|----------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|
| Venglustat                 | Phase 2a<br>(NCT022284<br>60) &<br>Extension[5]<br>[9] | 11 treatment-<br>naïve adult<br>males with<br>classic Fabry<br>disease | 3 years                                            | Mean change<br>from baseline<br>in the fraction<br>of volume of<br>Gb3<br>inclusions in<br>superficial<br>skin capillary<br>endothelium | -0.12<br>(p=0.0008)[5]                                                      |
| Reduction in plasma Gb3    | 77.5%<br>reduction at 3<br>years[8]                    |                                                                        |                                                    |                                                                                                                                         |                                                                             |
| Agalsidase<br>alfa         | Pivotal<br>Trial[10]                                   | 26 adult<br>males                                                      | 6 months                                           | Reduction in plasma Gb3                                                                                                                 | Significant reduction compared to placebo[10]                               |
| Agalsidase<br>beta         | Phase 3<br>Trial[11]                                   | 58 ERT-naïve<br>patients (56<br>male, 2<br>female)                     | 20 weeks                                           | Clearance of<br>Gb3 from<br>kidney<br>capillaries                                                                                       | Complete or near-complete clearance in a significant number of patients[11] |
| Open-label<br>Extension[2] | 58 patients                                            | 30-36 months                                                           | Sustained clearance of Gb3 from dermal capillaries | Achieved and maintained in 98% of patients[2]                                                                                           |                                                                             |

# **Renal Function**



| Treatment                  | Study                                    | Patient<br>Population                                      | Duration                                | Key Renal<br>Endpoint                                                                 | Result                                                                             |
|----------------------------|------------------------------------------|------------------------------------------------------------|-----------------------------------------|---------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|
| Venglustat                 | Phase 2a &<br>Extension[5]<br>[9]        | 11 treatment-<br>naïve adult<br>males                      | 3 years                                 | Renal<br>function                                                                     | No<br>biochemical<br>or histological<br>indications of<br>disease<br>progression[5 |
| Agalsidase<br>alfa         | Fabry<br>Outcome<br>Survey (FOS)<br>[12] | 740 treated patients                                       | ~5 years                                | Annualized change in eGFR in males with baseline eGFR < 60 mL/min/1.73 m <sup>2</sup> | -2.86 mL/min/1.73 m²/year (compared to -6.8 in an untreated cohort)[12]            |
| Agalsidase<br>beta         | Phase 4<br>Trial[6][13]                  | 82 adults with<br>mild to<br>moderate<br>kidney<br>disease | Up to 35<br>months                      | Time to first clinical event (renal, cardiac, cerebrovascu lar, or death)             | Delayed time to first clinical event (Hazard Ratio: 0.47 vs. placebo) [6][13]      |
| Open-label<br>Extension[2] | 58 patients                              | 30-36 months                                               | Mean serum creatinine and estimated GFR | Remained<br>stable[2]                                                                 |                                                                                    |

# **Cardiac Function**



| Treatment          | Study                                | Patient<br>Population                    | Duration | Key Cardiac<br>Endpoint                        | Result                                                                                                                     |
|--------------------|--------------------------------------|------------------------------------------|----------|------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|
| Venglustat         | Phase 2a & Extension[5] [9]          | 11 treatment-<br>naïve adult<br>males    | 3 years  | Cardiac<br>function                            | No<br>biochemical<br>or histological<br>indications of<br>disease<br>progression[5                                         |
| Agalsidase<br>alfa | Fabry Outcome Survey (FOS) [12]      | 740 treated patients                     | ~5 years | Mean rate of<br>LVMI<br>increase               | 0.33 g/m²/y in treated males vs. 4.07 in untreated males; 0.48 g/m²/y in treated females vs. 2.31 in untreated females[12] |
| Agalsidase<br>beta | International<br>Cohort<br>Study[14] | Comparison<br>with<br>agalsidase<br>alfa | 1 year   | Proportion of patients with a decrease in LVMI | Higher proportion with agalsidase beta (79%) vs. agalsidase alfa (62%) (OR 2.27)[14]                                       |

# **Experimental Protocols**

Venglustat: Phase 2a Study (NCT02228460) and Extension (NCT02489344)



- Study Design: An international, open-label, single-arm Phase 2a study with a subsequent open-label extension.[4][5]
- Participants: 11 treatment-naïve adult males (18-37 years old) with a confirmed diagnosis of classic Fabry disease.[5][8]
- Intervention: **Venglustat** 15 mg administered orally once daily.[4][5]
- Duration: 26 weeks for the initial study, with an extension of up to 130 weeks (approximately 2.5 years).[5][8]
- Key Assessments:
  - Skin Biopsies: Gb3 accumulation in superficial skin capillary endothelium was assessed
     by light microscopy and electron microscopy unbiased stereology.[5]
  - Biomarkers: Plasma and urine levels of Gb3 and lyso-Gb3 were measured.[15]
  - Organ Function: Renal function (eGFR, proteinuria) and cardiac function were monitored.
     [5][15]





Click to download full resolution via product page

Fig. 2: Venglustat Phase 2a/Extension Study Workflow



## **Agalsidase Alfa: Pivotal Trials**

- Study Design: Two randomized, double-blind, placebo-controlled, 6-month trials.[10]
- Participants: Adult males with Fabry disease.[10]
- Intervention: Agalsidase alfa administered at a dose of 0.2 mg/kg every other week via intravenous infusion.[16]
- Key Assessments:
  - Biomarkers: Plasma and urine Gb3 levels.[17]
  - Clinical Endpoints: Pain, renal function, and cardiac function.

#### **Agalsidase Beta: Pivotal Phase 3 and 4 Trials**

- Study Design:
  - Phase 3 (NCT00074984): A randomized, double-blind, placebo-controlled trial.[11][18]
  - Phase 4: A randomized, double-blind, placebo-controlled trial in patients with advanced Fabry disease.[6][13]
- Participants:
  - Phase 3: 58 ERT-naïve patients (ages 16-61).[11]
  - Phase 4: 82 adults with mild to moderate kidney disease.[6]
- Intervention: Agalsidase beta administered at a dose of 1 mg/kg every other week via intravenous infusion.[11][13]
- Key Assessments:
  - Phase 3: Clearance of Gb3 from kidney capillaries.[11]
  - Phase 4: Time to first clinical event (renal, cardiac, cerebrovascular, or death).[6][13]



## **Summary and Future Directions**

The available data suggests that both ERTs (agalsidase alfa and beta) and SRT (**Venglustat**) are effective in addressing the underlying pathophysiology of Fabry disease. Agalsidase alfa and beta have a well-established history of stabilizing renal and cardiac function and reducing Gb3 accumulation.[2][10][11][12] **Venglustat** has shown promising results in its early clinical trials, with significant reductions in key biomarkers and no evidence of disease progression over a three-year period in a small cohort of treatment-naïve male patients.[5][8][9]

The primary distinction lies in their mechanism of action and route of administration. ERTs directly replace the deficient enzyme, while **Venglustat** reduces the substrate load. The oral administration of **Venglustat** offers a potential advantage in convenience over the intravenous infusions required for ERTs.

The ongoing Phase 3 CARAT trial (NCT05280548), which directly compares **Venglustat** to standard of care (including agalsidase alfa and beta) for effects on left ventricular hypertrophy, will be crucial in providing a definitive comparison of the long-term clinical efficacy of these two therapeutic approaches.[19][20] The results of this and other ongoing studies will further clarify the respective roles of SRT and ERT in the management of Fabry disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Clinical Efficacy and Real-World Effectiveness of Fabry Disease Treatments: A Systematic Literature Review PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Safety and Efficacy of Enzyme Replacement Therapyfor Fabry Disease PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time to treatment benefit for adult patients with Fabry disease receiving agalsidase β: data from the Fabry Registry PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Venglustat, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its

#### Validation & Comparative





extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Agalsidase alfa for the treatment of Fabry disease: new data on clinical efficacy and safety
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agalsidase-beta therapy for advanced Fabry disease: a randomized trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fabrydiseasenews.com [fabrydiseasenews.com]
- 9. Venglustat, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease in an open-label Phase 2 study and its extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agalsidase alfa: a review of its use in the management of Fabry disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fabrydiseasenews.com [fabrydiseasenews.com]
- 12. Long-term effectiveness of agalsidase alfa enzyme replacement in Fabry disease: A Fabry Outcome Survey analysis PMC [pmc.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
- 14. jmg.bmj.com [jmg.bmj.com]
- 15. Fabry Disease: Current and Novel Therapeutic Strategies. A Narrative Review PMC [pmc.ncbi.nlm.nih.gov]
- 16. An open-label clinical trial of agalsidase alfa enzyme replacement therapy in children with Fabry disease who are naïve to enzyme replacement therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. acpjournals.org [acpjournals.org]
- 19. fabrydiseasenews.com [fabrydiseasenews.com]
- 20. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
- To cite this document: BenchChem. [Venglustat vs. Agalsidase Alfa/Beta: A Comparative Analysis of Efficacy in Fabry Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608041#efficacy-of-venglustat-compared-to-agalsidase-alfa-beta]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com